molecular formula C18H20N6OS B6461212 2-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-5-(5-methylthiophene-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrole CAS No. 2549038-07-3

2-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-5-(5-methylthiophene-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrole

Cat. No.: B6461212
CAS No.: 2549038-07-3
M. Wt: 368.5 g/mol
InChI Key: ZLDWDLPGTFRGSG-UHFFFAOYSA-N
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Description

The compound is a derivative of 1,2,4-triazolo[3,4-b]thiadiazine . Triazolothiadiazine is a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine . It has wide range of applications as synthetic intermediates and promising pharmaceuticals .


Synthesis Analysis

The synthesis of similar compounds involves reactions of 4-amino-5-mercapto-4H-[1,2,4]triazoles with aromatic carboxylic acids in the presence of suitable dehydrating agents . Another route involves oxidative cyclization of hydrazones .


Molecular Structure Analysis

The molecular structure of the compound is likely to be complex due to the presence of multiple ring structures including triazole, pyridazine, thiophene, and pyrrole . The exact structure would need to be determined through techniques such as X-ray crystallography .


Chemical Reactions Analysis

The compound, being a derivative of 1,2,4-triazolo[3,4-b]thiadiazine, is likely to participate in a variety of chemical reactions. For instance, it can undergo reactions with phenacyl bromide in refluxing ethanol .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact molecular structure. Information on its IR absorption spectra, NMR spectra, and other properties would need to be obtained through experimental analysis .

Future Directions

Future research could focus on further elucidating the compound’s structure, synthesis methods, and mechanism of action. Additionally, its potential pharmacological activities could be explored in more depth . It would also be beneficial to investigate its physical and chemical properties, as well as any safety and hazard concerns .

Properties

IUPAC Name

(5-methylthiophen-2-yl)-[2-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6OS/c1-11-3-4-15(26-11)18(25)23-9-13-7-22(8-14(13)10-23)17-6-5-16-20-19-12(2)24(16)21-17/h3-6,13-14H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLDWDLPGTFRGSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(=O)N2CC3CN(CC3C2)C4=NN5C(=NN=C5C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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